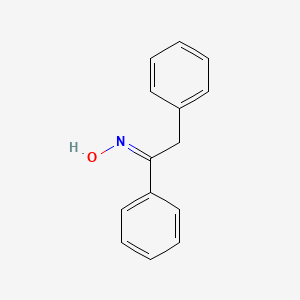![molecular formula C₁₉H₃₀Cl₂N₄S B1142404 N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride CAS No. 1260025-93-1](/img/new.no-structure.jpg)
N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N’-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N’-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexylamine derivative: This involves the reaction of cyclohexanone with methylamine under reductive amination conditions.
Coupling with piperazine: The cyclohexylamine derivative is then coupled with piperazine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the benzisothiazole moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N’-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N’-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N’-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various signaling pathways, leading to the desired biological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
- **N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N’-(1,2-benzisothiazol-3-yl)piperazine Monohydrochloride
- **N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N’-(1,2-benzisothiazol-3-yl)piperazine Free Base
Uniqueness
Compared to its analogs, N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N’-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride exhibits unique properties due to the presence of two hydrochloride groups, which can influence its solubility, stability, and bioavailability. This makes it particularly valuable in pharmaceutical formulations where these properties are critical.
Properties
CAS No. |
1260025-93-1 |
|---|---|
Molecular Formula |
C₁₉H₃₀Cl₂N₄S |
Molecular Weight |
417.44 |
Synonyms |
(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]Cyclohexanemethanamine Dihydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)
